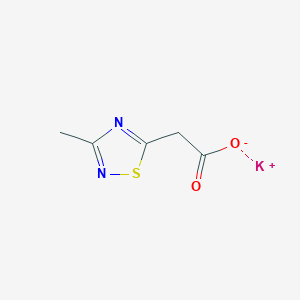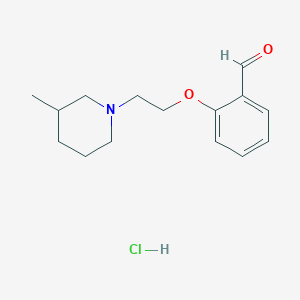![molecular formula C22H20N6OS2 B2416974 6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 866143-96-6](/img/structure/B2416974.png)
6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- Regioselectivity in Synthesis : This compound is involved in regioselective 1,3-dipolar cycloadditions, an important aspect of synthetic organic chemistry. These reactions are integral to producing compounds with various biological activities (Zaki, Sayed, & Elroby, 2016).
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activities. They show inhibitory efficiency against gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Application in Synthesizing Novel Compounds
- Synthesis of Isoxazolines and Isoxazoles : Derivatives of this compound are used in the synthesis of novel isoxazolines and isoxazoles, showcasing its utility in creating diverse heterocyclic compounds (Rahmouni et al., 2014).
- Creation of Pyrazolopyrimidines Derivatives : It plays a role in synthesizing pyrazolopyrimidines, which have potential applications in pharmacology, particularly as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Potential in Cancer Research
- Anticancer Applications : Some derivatives show promising anticancer activities. Their efficacy against specific cancer cell lines suggests potential for development into anticancer drugs (Abdellatif et al., 2014).
Mechanism of Action
Pyrrothiogatain targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .
Properties
IUPAC Name |
6-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-5-yl]-2,3,8,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS2/c1-13-3-4-14(2)28(13)18-6-9-30-20(18)17-11-19-24-16(5-7-27(19)25-17)15-12-23-22-26(21(15)29)8-10-31-22/h3-7,9,11-12,22-23H,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHGUWSLNWOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C=CC(=NC4=C3)C5=CNC6N(C5=O)CCS6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)
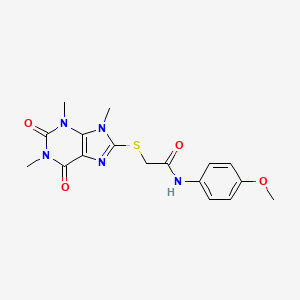
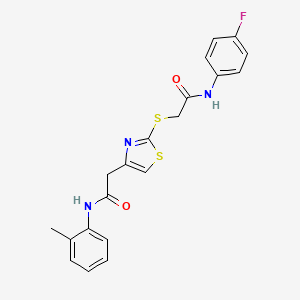
![5-chloro-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2416897.png)
![9-[(furan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2416900.png)
![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)
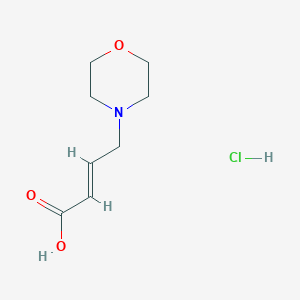
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)
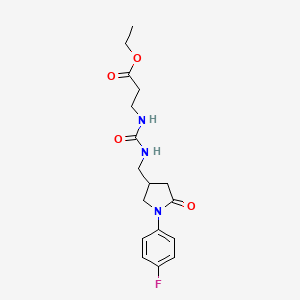
![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)
